molecular formula C17H26BNO3 B580829 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310383-05-1

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B580829
CAS No.: 1310383-05-1
M. Wt: 303.209
InChI Key: NYNOAICEPGDPPU-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a cyclohexyloxy group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-bromo-6-(cyclohexyloxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

    Oxidation: 2-(Cyclohexyloxy)-6-boronic acid pyridine.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group allows it to form carbon-carbon bonds with various aryl halides, facilitating the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a cyclohexyloxy group and a boronate ester on the pyridine ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various synthetic applications.

Properties

IUPAC Name

2-cyclohexyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(19-14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNOAICEPGDPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671305
Record name 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-05-1
Record name 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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